molecular formula C8H10N2O3 B15273192 (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol

Cat. No.: B15273192
M. Wt: 182.18 g/mol
InChI Key: ZKPFBDIOVMBUEO-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (1R) configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol typically involves the reduction of 2-nitrophenylacetonitrile. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions to ensure the selective reduction of the nitrile group to an amino group while preserving the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation techniques. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-nitrophenylacetone.

    Reduction: Formation of (1R)-2-amino-1-(2-aminophenyl)ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with a different spatial arrangement.

    2-amino-1-(2-nitrophenyl)ethan-1-ol: Without the chiral center, leading to a racemic mixture.

    2-nitrophenylethanol: Lacks the amino group, resulting in different chemical properties.

Uniqueness

(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and nitro groups, which confer distinct reactivity and biological activity. Its specific configuration allows for selective interactions with chiral environments in biological systems, making it valuable in asymmetric synthesis and drug development.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

(1R)-2-amino-1-(2-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1

InChI Key

ZKPFBDIOVMBUEO-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-]

Origin of Product

United States

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